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molecular formula C10H11ClO2 B1346923 Ethyl 4-chlorophenylacetate CAS No. 14062-24-9

Ethyl 4-chlorophenylacetate

Cat. No. B1346923
M. Wt: 198.64 g/mol
InChI Key: UTWBWFXECVFDPZ-UHFFFAOYSA-N
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Patent
US05082947

Procedure details

To p-chlorophenylacetic acid (85.30 g, 0.50 mole) was added ethanol (92 g, 2.0 mole), benzene (78.11 g) and conc. sulfuric acid (2.5 g, 0.025 mole) and the azeotropic dehydration reaction was performed for 6 hours. After completion of the reaction, water (200 ml) was added to the reaction mixture, while it was cool and the solution was extracted with diethyl ether. The ether layer was dried with anhydrous sodium sulfate, diethyl ether was distilled off under reduced pressure and the resulting residue was distilled under reduced pressure to give 96.30 g (96.9%) of the title compound as a colorless liquid, b.p. 105°-106° C./2.5 mmHg (lit. 130° C./13 mmHg).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
78.11 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96.9%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[CH2:12](O)[CH3:13].C1C=CC=CC=1>S(=O)(=O)(O)O.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
85.3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
92 g
Type
reactant
Smiles
C(C)O
Name
Quantity
78.11 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
2.5 g
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the azeotropic dehydration reaction
ADDITION
Type
ADDITION
Details
was added to the reaction mixture, while it
TEMPERATURE
Type
TEMPERATURE
Details
was cool
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried with anhydrous sodium sulfate, diethyl ether
DISTILLATION
Type
DISTILLATION
Details
was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 96.3 g
YIELD: PERCENTYIELD 96.9%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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